Regioisomeric Purity: Structural Confirmation of the 3-yl Isomer Differentiates It from the More Common 2-yl Isomer
The compound (5-Methylfuran-3-yl)boronic acid is structurally defined as bearing the boronic acid group at the 3-position of the furan ring [1]. This contrasts with (5-Methylfuran-2-yl)boronic acid, which is a different regioisomer [2]. This structural difference is absolute; the two compounds are not interchangeable and lead to different coupling products. The defined structure ensures the correct regiochemistry is installed in the target molecule.
| Evidence Dimension | Boronic acid substitution position on furan ring |
|---|---|
| Target Compound Data | 3-position |
| Comparator Or Baseline | 5-Methylfuran-2-ylboronic acid: 2-position |
| Quantified Difference | Regioisomeric |
| Conditions | Structural analysis / IUPAC nomenclature |
Why This Matters
Procuring the correct regioisomer is essential for achieving the desired molecular geometry and avoiding synthetic failures or off-target products in downstream applications.
- [1] PubChem. (2025). (5-Methylfuran-3-yl)boronic acid. Compound Summary for CID 119082933. View Source
- [2] PubChem. (2025). (5-Methylfuran-2-yl)boronic acid. Compound Summary for CID 2794912. View Source
